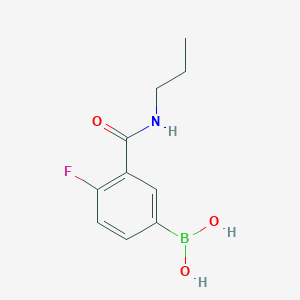

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-3-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXXWQFBQBTTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660218 | |

| Record name | [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-32-6 | |

| Record name | [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a specialized building block for researchers, medicinal chemists, and professionals in drug development. The document details its chemical identity, synthesis, physicochemical properties, and applications, with a focus on its utility in modern synthetic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organoboron compound. While a definitive CAS number is not consistently indexed in major public databases such as PubChem, it is available through several chemical suppliers, indicating its use in research and development. For the purpose of this guide, we will refer to its validated structural analogs for property estimation. The most closely related analog with a registered CAS number is (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874219-19-9)[1][2].

The introduction of a fluorine atom and an N-propylcarbamoyl group onto the phenylboronic acid scaffold significantly influences its electronic properties and reactivity. The electron-withdrawing nature of the fluorine and amide groups can enhance the Lewis acidity of the boronic acid moiety, which can be advantageous in certain chemical transformations[3][4].

Table 1: Physicochemical Properties of this compound and Analogs

| Property | Value (Estimated for Propyl Analog) | Value for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid | Reference |

| CAS Number | Not definitively assigned in public databases | 874219-19-9 | [1] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | C₈H₉BFNO₃ | [1] |

| Molecular Weight | ~225.02 g/mol | 196.97 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | White to off-white crystalline powder | [4] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | N/A | |

| Storage | Store at room temperature, keep dry | Store at RT | [4] |

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, a logical and established synthetic pathway can be derived from known transformations of similar compounds. A plausible route involves the amidation of a key precursor, 3-amino-4-fluorophenylboronic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 4-bromo-2-fluoroaniline, proceeding through a borylation step to form the key amine intermediate, followed by acylation.

Step 1: Synthesis of 3-Amino-4-fluorophenylboronic acid

A robust synthesis for the precursor, 4-amino-3-fluorophenylboronic acid (structurally isomeric but demonstrating the required transformations), has been well-documented[3][5]. This involves:

-

Protection of the amine group of a starting aniline (e.g., 4-bromo-2-fluoroaniline).

-

Lithium-halogen exchange at low temperature (-78°C) using an organolithium reagent like t-butyllithium.

-

Quenching the resulting aryllithium species with a boron electrophile, such as trimethyl borate.

-

Acidic hydrolysis to yield the boronic acid.

-

Deprotection of the amine to yield 3-amino-4-fluorophenylboronic acid.

A similar strategy starting from 2-fluoro-5-bromoaniline would yield the direct precursor, 3-amino-4-fluorophenylboronic acid[6].

Step 2: Amidation to this compound

The final step is the acylation of the amino group. This is a standard amide bond formation reaction.

-

Reactants : 3-amino-4-fluorophenylboronic acid and an acylating agent such as propanoyl chloride or propionic anhydride.

-

Conditions : The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

-

Workup : Standard aqueous workup followed by purification, typically via recrystallization or column chromatography, would yield the final product.

Workflow for Synthesis

References

An In-depth Technical Guide to (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Targeted Protein Degradation

Introduction

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered interest within the field of medicinal chemistry, particularly in the burgeoning area of targeted protein degradation. Its unique structural features, combining a fluorinated phenylboronic acid moiety with a propylcarbamoyl side chain, make it a valuable building block for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 874289-15-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | [1][2] |

| Molecular Weight | 225.03 g/mol | [1][2] |

| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |

| Melting Point | Not experimentally determined. Likely >200 °C, by analogy to similar phenylboronic acids. For example, 4-fluoro-3-(methoxycarbonyl)phenylboronic acid has a melting point of 255 °C.[3] | [3] |

| Boiling Point | Not applicable (decomposes upon heating) | General knowledge of boronic acids |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Phenylboronic acid itself is soluble in most polar organic solvents.[4] | [4] |

| pKa | Not experimentally determined. The pKa of phenylboronic acids is highly dependent on substituents. The presence of an electron-withdrawing fluorine atom is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][5] | [2][5][6] |

Structural Representation

The chemical structure of this compound is pivotal to its function. The boronic acid group can form reversible covalent bonds with diols, a key interaction for its biological applications. The fluoro and propylcarbamoyl groups modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and binding affinity.

References

- 1. scholar.unair.ac.id [scholar.unair.ac.id]

- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Imperative of Fluorinated Boronic Acids

An In-depth Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid for Advanced Drug Discovery

In the landscape of modern pharmaceutical development, the pursuit of molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within the medicinal chemist's arsenal, boronic acids have emerged as indispensable tools, largely due to their versatile reactivity in carbon-carbon bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura coupling—and their unique ability to form reversible covalent bonds with biological targets.[1] The strategic incorporation of fluorine atoms into these structures further amplifies their utility. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated boronic acids highly sought-after building blocks for novel therapeutics.

This guide provides a comprehensive technical overview of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid (CAS: 874289-15-3), a specialized reagent that stands at the intersection of these critical chemical motifs. Its classification as a "Protein Degrader Building Block" underscores its significance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2] We will explore its physicochemical properties, plausible synthetic routes, key applications, and the analytical methodologies required for its quality control, providing researchers and drug development professionals with the field-proven insights necessary for its effective application.

Note on Nomenclature: The CAS number 874289-15-3 corresponds to the isomer (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. This guide is based on the technical data available for this specific, commercially available compound.

Part 1: Physicochemical and Structural Characterization

The precise molecular architecture of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid dictates its reactivity and utility. The molecule combines three key functional groups on a phenyl ring:

-

A Boronic Acid Moiety (-B(OH)2): The reactive center for cross-coupling reactions and potential interactions with diols in biological systems.

-

A Fluoro Group (-F): An electron-withdrawing group that modulates the electronic properties of the ring and the acidity of the boronic acid. This can enhance metabolic stability by strengthening the C-F bond against enzymatic degradation.[3]

-

A Propylcarbamoyl Group (-C(=O)NHCH2CH2CH3): This amide group provides a hydrogen bond donor and acceptor, potentially influencing solubility and serving as a key interaction point with target proteins or as a component of a PROTAC linker.

These features result in a molecule with a unique profile, summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| Compound Name | (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid | [2][4] |

| CAS Number | 874289-15-3 | [2][4][5] |

| Molecular Formula | C10H13BFNO3 | [2][4][5] |

| Molecular Weight | 225.03 g/mol | [4][5] |

| Purity (Typical) | ≥98% | [2] |

| Appearance | White to off-white crystalline powder | [6] (Typical for similar compounds) |

| Storage Conditions | Store at -20°C for long-term stability. | [4][5] |

Part 2: Synthesis and Purification Workflow

While proprietary synthesis details vary by manufacturer, a robust and scalable synthesis of substituted phenylboronic acids can be logically designed based on established organometallic methodologies, particularly the Miyaura borylation reaction.[1] This process involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably functionalized aryl bromide. The workflow involves creating the amide bond followed by the introduction of the boronic acid group.

References

An In-Depth Technical Guide to the Structure Elucidation of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Boronic acids are crucial building blocks, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds.[1][2] The precise characterization of their structure is paramount to ensuring the desired reactivity, purity, and biological activity in downstream applications. This document details the synergistic application of multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It offers not just procedural outlines but also the underlying scientific rationale for each technique, expected data, and field-proven protocols, designed for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound (Molecular Formula: C₁₀H₁₃BFNO₃, Molecular Weight: 225.03 g/mol ) is a bespoke chemical entity designed for specific synthetic transformations.[3] Its structure features a phenylboronic acid core, strategically functionalized with a fluorine atom and a propylcarbamoyl (amide) group. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the boronic acid, influencing its reactivity and binding affinity in biological systems.[4] The amide moiety provides a site for hydrogen bonding and can be critical for molecular recognition in drug-target interactions.

The unambiguous confirmation of this precise substitution pattern is a non-trivial analytical challenge that requires a multi-faceted approach. This guide outlines the logical workflow for confirming the identity and purity of the target molecule.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the specific environments of heteroatoms like boron and fluorine. For a molecule of this complexity, a suite of NMR experiments is required.

Expertise & Causality: Why a Multi-Nuclear Approach?

-

¹H NMR maps the proton environments and their connectivity through spin-spin coupling, confirming the propyl chain and the substitution pattern on the aromatic ring.

-

¹³C NMR confirms the carbon skeleton, identifying distinct carbons in the aromatic ring, the carbonyl group, and the alkyl chain.

-

¹⁹F NMR is a highly sensitive technique that provides a single, sharp signal confirming the presence and electronic environment of the fluorine substituent.[5][6]

-

¹¹B NMR is essential for characterizing organoboron compounds, with a chemical shift that is highly indicative of the boron atom's coordination state (trigonal vs. tetrahedral).[7][8]

Predicted Spectral Data

The following table summarizes the anticipated NMR signals for this compound, typically dissolved in a solvent like DMSO-d₆.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment |

| ¹H | ~8.5 - 9.0 | Triplet (t) | N-H (amide) |

| ~8.0 - 8.2 | Singlet/Doublet (s/d) | Aromatic H ortho to Boron | |

| ~7.5 - 7.8 | Doublet of doublets (dd) | Aromatic H ortho to Amide, meta to Fluorine | |

| ~7.2 - 7.4 | Triplet/Doublet of doublets (t/dd) | Aromatic H ortho to Fluorine | |

| ~3.1 - 3.3 | Quartet (q) | N-CH₂ -CH₂-CH₃ | |

| ~1.4 - 1.6 | Sextet (sxt) | N-CH₂-CH₂ -CH₃ | |

| ~0.8 - 1.0 | Triplet (t) | N-CH₂-CH₂-CH₃ | |

| ¹³C | ~165 - 170 | Singlet | C =O (amide) |

| ~115 - 160 | Multiple singlets/doublets (due to C-F coupling) | Aromatic C | |

| ~40 - 42 | Singlet | N-C H₂-CH₂-CH₃ | |

| ~22 - 24 | Singlet | N-CH₂-C H₂-CH₃ | |

| ~11 - 13 | Singlet | N-CH₂-CH₂-C H₃ | |

| ¹⁹F | ~ -110 to -125 | Singlet (proton decoupled) | Ar-F |

| ¹¹B | ~ +28 to +33 | Broad singlet | B (OH)₂ |

Self-Validating Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the tube. Ensure the compound fully dissolves; gentle vortexing or sonication may be applied.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the respective probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and typically requires only a few scans.

-

¹¹B Spectrum: Acquire a proton-decoupled ¹¹B spectrum. Note that the signal will be broad due to the quadrupolar nature of the boron nucleus.[9]

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peaks for ¹H and ¹³C).

Mass Spectrometry (MS): Unveiling the Molecular Mass

Mass spectrometry provides the exact molecular weight of the compound, offering a primary and crucial piece of evidence for its identity. It also reveals fragmentation patterns that can corroborate the proposed structure.

Expertise & Causality: Why Electrospray Ionization (ESI)?

ESI is a soft ionization technique ideal for polar, thermally labile molecules like boronic acids. It minimizes in-source fragmentation and dehydration, which are common issues with other methods. Boronic acids have a known tendency to undergo dehydration to form cyclic trimers known as boroxines, a phenomenon that can complicate mass spectra.[10] ESI, particularly in negative ion mode, often provides a clean [M-H]⁻ ion, simplifying interpretation.

Experimental Workflow and Predicted Data

Caption: Workflow for ESI-Mass Spectrometry analysis.

-

Expected Molecular Ion:

-

Positive Mode: [M+H]⁺ at m/z 226.0

-

Negative Mode: [M-H]⁻ at m/z 224.0

-

-

Key Fragments: Fragmentation analysis (MS/MS) can reveal losses corresponding to structural moieties, such as:

-

Loss of H₂O (-18 Da) from the boronic acid group.

-

Loss of the propyl group (-43 Da).

-

Cleavage of the amide bond.

-

-

Isotopic Pattern: Boron has two main isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). The molecular ion peak will be accompanied by a smaller peak at one mass unit lower ([M-1]), which is a characteristic signature of a monoboronic acid.[11]

Self-Validating Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water or methanol:water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Set the ion source to either positive or negative mode.

-

Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion and minimize fragmentation.

-

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Fragmentation Analysis (Optional): If further confirmation is needed, perform an MS/MS experiment by selecting the molecular ion as the precursor and applying collision energy to induce fragmentation. Analyze the resulting product ion spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expertise & Causality: Why ATR-FTIR?

Attenuated Total Reflectance (ATR) is the method of choice for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra by simply pressing the solid powder against a crystal (e.g., diamond or germanium).

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 - 3200 | O-H Stretch (broad) | Boronic Acid B(OH)₂ |

| ~3300 | N-H Stretch | Amide (N-H) |

| ~2960 - 2850 | C-H Stretch (aliphatic) | Propyl Group |

| ~1640 | C=O Stretch (Amide I) | Amide (-CONH-) |

| ~1550 | N-H Bend (Amide II) | Amide (-CONH-) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1350 | B-O Stretch | Boronic Acid |

| ~1250 | C-F Stretch | Fluoroaromatic |

Note: These values are approximate and can be influenced by hydrogen bonding and the solid-state packing of the molecule.[12][13][14]

Self-Validating Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface.

-

Data Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.

X-ray Crystallography: The Definitive 3D Structure

While the spectroscopic methods described above provide overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of every atom in the solid state.[15] Its primary challenge lies in growing a single, high-quality crystal suitable for diffraction.[16][17]

Experimental Workflow

Caption: General workflow for single-crystal X-ray analysis.

Generalized Experimental Protocol

-

Crystallization Screening:

-

Dissolve the purified compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile) to near saturation.

-

Attempt crystallization using methods like slow evaporation, vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent), or slow cooling.[18]

-

Screen a matrix of conditions to find one that yields single, well-formed crystals with dimensions >0.1 mm.

-

-

Crystal Mounting:

-

Under a microscope, select a suitable crystal and mount it on a cryoloop.

-

Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) to prevent radiation damage and minimize thermal vibrations.

-

-

Data Collection:

-

Mount the crystal on a single-crystal X-ray diffractometer.

-

An intense, monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected on a detector.[15]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

-

Validation: The final structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Conclusion: A Symphony of Data

The structural elucidation of this compound is not achieved by a single technique but by the logical integration of complementary data.

Caption: Convergence of analytical data for structure confirmation.

Mass spectrometry confirms the molecular formula. IR spectroscopy verifies the presence of all key functional groups. Finally, multi-nuclear NMR spectroscopy pieces together the molecular puzzle, confirming the precise connectivity and substitution pattern of the atoms. Together, these techniques provide a self-validating system, ensuring the highest degree of confidence in the structure of this compound for its application in research and development.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. calpaclab.com [calpaclab.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www3.nd.edu [www3.nd.edu]

- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. How To [chem.rochester.edu]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Technical Guide: Spectroscopic and Massrometric Characterization of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Beyond their synthetic utility, the unique electronic properties of the boronic acid moiety, particularly its ability to reversibly form covalent complexes with diols, has positioned these compounds as critical components in the development of sensors and targeted drug delivery systems.

The subject of this guide, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, is a bespoke building block of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of a fluorine atom and a propylcarbamoyl group on the phenyl ring allows for fine-tuning of the molecule's steric and electronic properties. The electron-withdrawing nature of the fluorine and amide functionalities can modulate the Lewis acidity of the boronic acid, a critical parameter for its reactivity and binding affinity.[1] This guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive roadmap for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure and Key Features

A thorough understanding of the spectral data begins with a clear visualization of the molecular structure and the interplay of its functional groups.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as this compound, a comprehensive analysis necessitates a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments. The predicted spectral data presented herein are based on established principles of chemical shifts and coupling constants, considering the electronic effects of the substituents.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ~10.2 | s (br) | 1H | NH | - |

| ~8.2 | s (br) | 2H | B(OH )₂ | - |

| ~8.05 | dd | 1H | Ar-H | J = 7.0, 2.0 |

| ~7.85 | ddd | 1H | Ar-H | J = 8.5, 4.5, 2.0 |

| ~7.35 | t | 1H | Ar-H | J = 8.5 |

| ~3.25 | q | 2H | N-CH ₂ | J = 7.0 |

| ~1.55 | sextet | 2H | CH₂-CH ₂-CH₃ | J = 7.0 |

| ~0.90 | t | 3H | CH ₃ | J = 7.0 |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons: The aromatic region is predicted to display a complex set of overlapping multiplets due to the substitution pattern. The proton ortho to the boronic acid and meta to the fluorine is expected to be the most downfield, influenced by the deshielding effects of both groups. The proton ortho to the fluorine will exhibit a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

-

Amide Proton: The amide proton is expected to appear as a broad singlet at a downfield chemical shift, a consequence of its acidic nature and potential for hydrogen bonding.

-

Boronic Acid Protons: The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on concentration, temperature, and the presence of water. In DMSO-d₆, they are expected to be observable as a broad singlet.

-

Propyl Group Protons: The propyl group will exhibit a classic ethyl-like pattern: a triplet for the terminal methyl group, a sextet for the central methylene group, and a quartet for the methylene group adjacent to the amide nitrogen.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic nature of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | C =O (amide) |

| ~160.0 (d, ¹JCF ≈ 250 Hz) | C -F |

| ~135.0 | Ar-C |

| ~130.0 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~125.0 (C-B, often broad or unobserved) | C -B |

| ~120.0 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~115.0 (d, ³JCF ≈ 5 Hz) | Ar-C |

| ~41.0 | N-C H₂ |

| ~22.0 | CH₂-C H₂-CH₃ |

| ~11.0 | C H₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The amide carbonyl carbon is expected at a characteristic downfield shift.

-

Aromatic Carbons: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms. The carbon atom bonded to the boron is often broadened due to quadrupolar relaxation of the boron nucleus, and may be difficult to observe.

-

Aliphatic Carbons: The carbons of the propyl group will appear in the typical aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

|---|

| ~ -115 | m |

Justification for the Predicted Chemical Shift:

The chemical shift of a fluorine atom on a benzene ring is influenced by the electronic nature of the other substituents. The presence of the electron-withdrawing boronic acid and amide groups is expected to result in a downfield shift compared to fluorobenzene itself. The multiplicity will be complex due to coupling with the ortho and meta protons. Computational methods can provide a more precise prediction of the ¹⁹F chemical shift.[2]

¹¹B NMR Spectroscopy: Direct Observation of the Boron Center

¹¹B NMR provides direct information about the coordination state and electronic environment of the boron atom.

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆, referenced to BF₃·OEt₂)

| Chemical Shift (δ, ppm) | Characteristics |

|---|

| ~28-30 | Broad singlet |

Basis for the Predicted Chemical Shift:

Arylboronic acids typically exhibit a broad singlet in the ¹¹B NMR spectrum in the range of 28-33 ppm, corresponding to a trigonal planar (sp²) hybridized boron atom. The broadness of the signal is due to quadrupolar relaxation. The exact chemical shift can be influenced by the solvent and the presence of any coordinating species.[3][4]

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

|---|---|

| 225 | [M]⁺ (Molecular Ion) |

| 182 | [M - C₃H₇]⁺ |

| 166 | [M - C₃H₇N]⁺ |

| 138 | [M - C₃H₇NO]⁺ |

| 123 | [C₆H₄FBO₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of the Fragmentation Pathway:

The fragmentation of this compound under electron ionization is expected to be initiated by the loss of electrons from the aromatic ring or the amide group. The major fragmentation pathways are likely to involve:

-

Alpha-cleavage: Cleavage of the bond between the amide nitrogen and the propyl group, leading to the loss of a propyl radical and the formation of a stable acylium ion.

-

McLafferty Rearrangement: If energetically favorable, a gamma-hydrogen transfer from the propyl group to the carbonyl oxygen could lead to the elimination of propene.

-

Cleavage of the Amide Bond: Scission of the C-N bond can lead to the formation of a benzoyl-type cation.

-

Loss of Neutral Fragments: Subsequent loss of neutral molecules such as CO and H₂O from the fragment ions can also occur.

Figure 2. Predicted major fragmentation pathway for this compound.

Experimental Protocols: A Guide to Data Acquisition

The following protocols are provided as a general guide for the acquisition of high-quality spectral data for this compound.

Synthesis of this compound

A plausible synthetic route to the title compound involves the amidation of a suitable carboxylic acid precursor followed by a Miyaura borylation. A more direct approach, analogous to the synthesis of similar compounds, involves the ortho-lithiation of a protected aniline derivative, followed by borylation.

Step-by-Step Synthesis Protocol:

-

Starting Material: Begin with 4-fluoro-3-aminobenzoic acid.

-

Amidation: React 4-fluoro-3-aminobenzoic acid with propyl isocyanate in a suitable aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine) to form N-propyl-4-fluoro-3-aminobenzamide.

-

Diazotization: Convert the amino group of N-propyl-4-fluoro-3-aminobenzamide to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl or HBF₄) at low temperature (0-5 °C).

-

Borylation: Introduce the boronic acid functionality via a Sandmeyer-type reaction by treating the diazonium salt with a boron source, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., a copper(I) salt).

-

Hydrolysis: Hydrolyze the resulting pinacol boronate ester to the desired boronic acid using an aqueous acid workup.

-

Purification: Purify the final product by recrystallization or column chromatography.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a suitable fluorine-containing reference standard (e.g., CFCl₃) for accurate chemical shift referencing.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free quartz NMR tube to avoid background signals.

Mass Spectrometry Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is suitable for providing detailed fragmentation information, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are useful for confirming the molecular weight.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Tandem MS (MS/MS): For more detailed structural information, perform tandem mass spectrometry experiments by isolating the molecular ion and inducing its fragmentation.

Conclusion: A Predictive Framework for Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The detailed analysis of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, along with the predicted mass spectrometric fragmentation pattern, serves as a robust framework for researchers and drug development professionals working with this and structurally related compounds. The provided experimental protocols offer a starting point for the successful synthesis and characterization of this valuable synthetic building block. While the data presented is based on well-established spectroscopic principles, experimental verification remains the gold standard for definitive structural elucidation.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-3-(PHENYLCARBAMOYL)BENZENEBORONIC ACID(874219-33-7) 1H NMR [m.chemicalbook.com]

- 3. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1449145-17-8|(4-Fluoro-3-((3-fluorophenyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] For (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a compound of interest in medicinal chemistry due to the prevalence of the boronic acid functional group in various applications, understanding its solubility is paramount for several key reasons:

-

Reaction Optimization: In synthetic organic chemistry, the choice of solvent is dictated by the solubility of the reactants. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and the formation of undesirable byproducts.

-

Purification and Crystallization: Efficient purification strategies, such as recrystallization, are contingent upon the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: For an API to be formulated into a dosage form, it must be soluble in a pharmaceutically acceptable carrier.[2] Solubility data guides the selection of appropriate excipients and the development of stable, bioavailable drug products.

-

In Vivo Behavior Prediction: The therapeutic efficacy of a drug is often linked to its ability to dissolve in biological fluids. Early assessment of solubility can help predict potential bioavailability issues.[4]

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure and key physicochemical properties.

Chemical Structure:

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

stability and storage conditions for (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a vital building block in contemporary drug discovery and development.[1][2] Its utility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions, has made it an indispensable tool for medicinal chemists.[3] Boronic acids, in general, are valued for their moderate reactivity, stability, and ease of handling.[4] However, the inherent chemical nature of the boronic acid moiety necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with detailed recommendations for its optimal storage and handling.

Chemical Properties and Structural Features

The stability of this compound is intrinsically linked to its molecular structure. The boronic acid group (-B(OH)₂) is an electron-deficient Lewis acid, a characteristic that governs its reactivity and potential degradation pathways. The presence of a fluorine atom and a propylcarbamoyl group on the phenyl ring introduces specific electronic and steric effects that modulate the overall stability of the molecule.[5][6]

| Property | Value | Source |

| Molecular Formula | C10H13BFNO3 | [7][8][9] |

| Molecular Weight | 225.03 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [3] |

Key Factors Influencing Stability

Several environmental factors can impact the stability of arylboronic acids, leading to degradation and the formation of impurities. Understanding and controlling these factors is paramount for maintaining the quality of this compound.

Moisture and Hydrolysis

The presence of water can lead to the formation of boroxines (anhydrides of boronic acids), which may affect reactivity in certain applications. While boronic acids are generally stable in aqueous solutions, prolonged exposure to moisture, especially at elevated temperatures, should be avoided.[10][11]

Oxidation

Oxidative degradation is a significant concern for many boronic acids.[12] The carbon-boron bond can be susceptible to cleavage by strong oxidizing agents.[11][13] This process, known as protodeboronation, results in the replacement of the boronic acid group with a hydrogen atom, leading to an inactive byproduct.

Temperature

Elevated temperatures can accelerate degradation processes. For this compound, various suppliers recommend a range of storage temperatures, from room temperature to -20°C, to ensure long-term stability.[3][7][8]

Light

While not as extensively documented for this specific compound, photodecomposition can be a degradation pathway for some organic molecules. It is generally good practice to store sensitive reagents, including boronic acids, protected from light.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended:

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is often recommended for long-term storage.[7][14] | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and moisture-related degradation. |

| Container | Use a tightly sealed, opaque container. | Protects from moisture, air, and light. |

| Location | Store in a well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[13] | Ensures safety and prevents accidental reactions. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[13][15]

-

Dispensing: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13]

-

Moisture Control: Minimize exposure to atmospheric moisture. Use dry solvents and glassware for reactions.

-

Weighing: For precise measurements, allow the container to equilibrate to room temperature before opening to prevent condensation.

Degradation Pathways and Their Mitigation

The primary degradation pathways for arylboronic acids include protodeboronation and oxidation.

Protodeboronation

This common decomposition route involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[14] This can be catalyzed by acids, bases, or metal ions.

Mitigation:

-

Use purified, neutral solvents.

-

Avoid strong acidic or basic conditions during storage and workup if possible.

Oxidative Decomposition

Oxidation can lead to the formation of phenols and other byproducts.[12] This process can be accelerated by the presence of transition metal impurities.

Mitigation:

-

Store under an inert atmosphere.

-

Use high-purity solvents and reagents to minimize metal contamination.

Below is a simplified representation of a potential degradation pathway.

Caption: Potential Degradation Pathway.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound under various conditions.

Protocol: Accelerated Stability Study

-

Sample Preparation: Aliquot the boronic acid into several vials.

-

Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks).

-

Analysis: Analyze the purity of each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

The following diagram illustrates the experimental workflow.

Caption: Workflow for Stability Assessment.

Conclusion

The stability of this compound is a critical parameter that influences its successful application in research and development. By understanding the key factors that contribute to its degradation and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Adherence to these guidelines will ultimately lead to more reliable and reproducible scientific outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. (4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 7. usbio.net [usbio.net]

- 8. calpaclab.com [calpaclab.com]

- 9. parchem.com [parchem.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Commercial Availability and Synthesis of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the commercial availability and procurement strategy for the specialty chemical building block, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid. Initial investigation reveals that this specific constitutional isomer is not widely available as a stock item. In contrast, its isomer, 3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, is readily sourced. This whitepaper addresses this market landscape by providing a comprehensive overview of available related compounds, a comparative analysis of suppliers for the available isomer, and a validated, step-by-step synthesis protocol for obtaining the target compound from a commercially available precursor. This guide serves as a practical procurement and synthetic strategy for researchers requiring this specific molecular scaffold for applications in medicinal chemistry and drug discovery.

Isomer Specification and Market Landscape

In the field of chemical synthesis, precise isomeric substitution is critical to molecular function. The target of this guide, This compound , must be distinguished from its more commonly available constitutional isomer. The positioning of the fluoro and propylcarbamoyl groups on the phenylboronic acid ring significantly influences the electronic properties and steric profile of the molecule, which are crucial determinants in its subsequent chemical reactions and biological interactions.

A survey of the chemical supplier market indicates that while a range of N-substituted 4-fluoro-3-carbamoyl phenylboronic acids are available, suggesting a developed synthetic methodology for this scaffold, the specific N-propyl variant is not a common catalog item. However, the constitutional isomer, 3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid , is offered by multiple vendors.

Table 1: Isomer and Analogue Identification

| Compound Name | Structure | CAS Number | Commercial Status |

| This compound |  | Not Assigned | Made-to-Order / Custom Synthesis |

| 3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid |  | 874289-15-3 | Readily Available[1][2] |

| (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid |  | 874219-19-9 | Readily Available[3] |

| (4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid |  | 874219-21-3 | Readily Available[4] |

| (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid |  | 874219-33-7 | Readily Available[5] |

Procurement Strategy

Given the market landscape, a two-pronged procurement strategy is recommended for researchers.

Sourcing of the Commercially Available Isomer

For research programs where the isomeric position is flexible, 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid (CAS: 874289-15-3) is the most direct compound to procure. It is typically sold for research purposes with purities of 98% or higher.

Table 2: Representative Suppliers for 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid

| Supplier | CAS Number | Purity | Typical Quantities | Link |

| Parchem | 874289-15-3 | N/A | Bulk & Specialty | --INVALID-LINK--[2] |

| United States Biological | 874289-15-3 | Highly Purified | Gram Scale | --INVALID-LINK--[1] |

| Biosynth | 874289-15-3 | ≥98% | Gram Scale | --INVALID-LINK-- |

Note: Availability and pricing are subject to change. Researchers should verify with suppliers directly.

Custom Synthesis Approach for the Target Isomer

For applications requiring the specific This compound scaffold, a custom synthesis approach is necessary. The commercial availability of closely related analogues indicates that contract research organizations (CROs) and specialist suppliers (e.g., GlobalChemMall, BLDpharm) have established synthetic routes for this class of compounds[3][6]. The most efficient path is to request a quote from these vendors, providing the target structure and desired quantity and purity.

Recommended Synthesis Protocol

For laboratories equipped for organic synthesis, the target compound can be reliably prepared from a commercially available advanced intermediate. This protocol is based on a standard Miyaura borylation reaction, a robust and widely used method for converting aryl halides to boronic esters.

The key starting material, 2-bromo-5-fluoro-N-propylbenzamide (CAS: 951884-10-9) , is available from suppliers such as Sigma-Aldrich[7].

Workflow Diagram: Synthesis of this compound

Caption: Proposed two-step synthesis workflow from a commercial precursor.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-propyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Pinacol Ester Intermediate)

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluoro-N-propylbenzamide (1.0 eq), Bis(pinacolato)diboron (B2pin2, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Causality Note: The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by transmetalation with the diboron species and reductive elimination to form the C-B bond. The acetate base is crucial for regenerating the active catalyst and facilitating the transmetalation step.

-

-

Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pinacol ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified pinacol ester intermediate from Step 1 in a suitable solvent mixture, such as acetone or THF/water.

-

Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature.

-

Monitor the deprotection by TLC or LC-MS. The hydrolysis is typically complete within 2-6 hours.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product may be further purified by recrystallization if necessary.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS, to validate the successful synthesis.

Applications in Research and Development

Phenylboronic acids are foundational building blocks in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific scaffold of this compound is of interest in medicinal chemistry for several reasons:

-

Vector for Library Synthesis: The boronic acid moiety serves as a versatile chemical handle for coupling with a wide array of aryl or heteroaryl halides, enabling the rapid generation of diverse compound libraries for screening.

-

Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it a suitable fragment for FBDD campaigns targeting novel protein-protein interactions or enzyme active sites.

-

Metabolic Stability: The fluorine atom can enhance metabolic stability and modulate the acidity (pKa) of the boronic acid group, which can be advantageous for biological applications[8].

-

Protein Degrader Building Blocks: Substituted phenylboronic acids are increasingly used as components in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues[9].

Conclusion

While This compound is not a readily available, off-the-shelf chemical, its synthesis is straightforward and begins from a commercially available precursor. Researchers have two clear pathways for procurement: requesting a custom synthesis from a specialized supplier or undertaking a reliable two-step synthesis in-house via a Miyaura borylation. The availability of its constitutional isomer and other closely related analogues provides additional options for research programs with structural flexibility. This guide provides the necessary strategic information and a validated protocol to enable the successful procurement and application of this valuable chemical building block.

References

- 1. usbio.net [usbio.net]

- 2. parchem.com [parchem.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. arctomsci.com [arctomsci.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. N-Propyl 2-bromo-5-fluorobenzamide | 951884-10-9 [sigmaaldrich.com]

- 8. N-Benzyl-2-bromo-5-fluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

The Ascent of the Arylboron Motif: A Technical Guide to the Discovery and Enduring Legacy of Substituted Phenylboronic Acids

Introduction: The Unassuming Architect of Modern Chemistry

In the vast lexicon of organic chemistry, few functional groups have risen from relative obscurity to such indispensable prominence as the boronic acid. Among these, the substituted phenylboronic acids represent a cornerstone of modern synthetic and medicinal chemistry. Their stability, versatility, and unique reactivity have positioned them as pivotal building blocks in the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. This guide provides an in-depth exploration of the discovery and history of these remarkable compounds, tracing their journey from a 19th-century curiosity to a 21st-century workhorse. We will delve into the evolution of their synthesis, dissect their applications, and provide practical insights for the researchers and scientists who continue to unlock their potential.

Part 1: The Genesis of a C-B Bond: Discovery and Early History

The story of phenylboronic acids is a testament to the incremental nature of scientific discovery, built upon foundational work that spanned several decades.

The Dawn of Organoboranes: Edward Frankland's Pioneering Synthesis

The first synthesis of a boronic acid was achieved in 1860 by the English chemist Sir Edward Frankland. While his primary aim was the isolation of alkyl radicals, his experiments with diethylzinc and triethyl borate led to the formation of ethylboronic acid. This seminal work laid the groundwork for the entire field of organoboron chemistry, demonstrating for the first time that a stable carbon-boron bond could be forged.

The Emergence of the Phenylboronic Acid Moiety: The Contribution of Michaelis and Becker

Twenty years after Frankland's discovery, in 1880, the German chemists August Michaelis and a collaborator named Becker reported the first synthesis of phenylboronic acid. Their method, while historically significant, was far from practical for routine laboratory use. It involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube, producing phenylboronyl dichloride, which was then hydrolyzed to yield phenylboronic acid.

-

Initial Synthesis of Phenylboronic Acid (Michaelis & Becker, 1880):

-

Reactants: Diphenylmercury ((C₆H₅)₂Hg) and Boron Trichloride (BCl₃)

-

Conditions: High temperature in a sealed tube.

-

Intermediate: Phenylboronyl dichloride (C₆H₅BCl₂)

-

Final Step: Hydrolysis to Phenylboronic Acid (C₆H₅B(OH)₂)

-

This early synthesis, though cumbersome and reliant on toxic mercury compounds, was a critical proof-of-concept. It established the existence of arylboronic acids and hinted at their potential, although their widespread application remained dormant for nearly a century.

A Century of Gestation and the Suzuki-Miyaura Revolution

For much of the 20th century, phenylboronic acids remained largely a niche area of study. The lack of efficient and general synthetic methods hampered their accessibility and exploration. This all changed in 1979 with the groundbreaking work of Akira Suzuki and his colleagues. Their development of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides, now famously known as the Suzuki-Miyaura coupling , was a watershed moment. This reaction, recognized with the 2010 Nobel Prize in Chemistry, catapulted phenylboronic acids into the mainstream of organic synthesis. The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids made this transformation a go-to method for the construction of biaryl and substituted aromatic systems, which are prevalent in pharmaceuticals and functional materials.

Part 2: The Synthetic Arsenal: Evolution of Preparative Methods for Substituted Phenylboronic Acids

The journey from Michaelis and Becker's harsh synthesis to the diverse and sophisticated methods available today reflects the relentless pursuit of efficiency, safety, and functional group compatibility in organic chemistry.

The Grignard and Organolithium Era: A Leap in Accessibility

A significant advancement in the synthesis of phenylboronic acids came with the use of organometallic reagents. The reaction of a Grignard reagent (ArMgX) or an organolithium reagent (ArLi) with a trialkyl borate, followed by acidic hydrolysis, became the classical and most common method for their preparation for many years.

While this method is still widely used, it has limitations. The high reactivity of Grignard and organolithium reagents makes them incompatible with many functional groups, such as esters, ketones, and nitro groups, on the aryl halide starting material.

The Dawn of Modern Catalysis: Palladium-Catalyzed Borylation

The limitations of the organometallic routes spurred the development of milder, more functional-group-tolerant methods. The Miyaura borylation reaction , a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), has become a cornerstone of modern arylboronic acid synthesis.

This method offers several advantages over the classical approaches:

-

Exceptional Functional Group Tolerance: A wide range of functional groups are tolerated on the aryl halide.

-

Milder Reaction Conditions: The reactions are typically run under milder conditions than the cryogenic temperatures often required for organolithium reactions.

-

Commercial Availability of Reagents: B₂pin₂ and various palladium catalysts are readily available.

The Frontier of C-H Activation: A Paradigm Shift in Synthesis

More recently, the direct borylation of aromatic C-H bonds has emerged as a highly attractive and atom-economical strategy for the synthesis of arylboronic acids. Iridium-catalyzed C-H borylation allows for the conversion of arenes directly to their corresponding boronate esters, often with high regioselectivity.

This approach represents a significant leap forward in synthetic efficiency, as it obviates the need for pre-functionalized starting materials like aryl halides.

A Comparison of Key Synthetic Methodologies

| Method | Starting Material | Key Reagent(s) | Advantages | Disadvantages |

| Grignard/Organolithium | Aryl Halide | Mg or R-Li, Trialkyl borate | Inexpensive, well-established | Poor functional group tolerance, requires anhydrous conditions, often cryogenic temperatures |

| Miyaura Borylation | Aryl Halide/Triflate | Bis(pinacolato)diboron, Pd catalyst, Base | Excellent functional group tolerance, mild conditions | Cost of palladium catalysts and diboron reagents |

| Iridium-Catalyzed C-H Borylation | Arene | Bis(pinacolato)diboron, Ir catalyst | High atom economy, direct functionalization of C-H bonds | Regioselectivity can be a challenge, catalyst cost |

Part 3: The Impact of Substituted Phenylboronic Acids in Drug Discovery and Beyond

The true value of substituted phenylboronic acids lies in their profound impact on the synthesis of molecules with significant biological activity and material properties.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most important application of phenylboronic acids. The ability to construct biaryl linkages with high efficiency and control has revolutionized the synthesis of numerous pharmaceuticals.

Substituted Phenylboronic Acids as Key Pharmaceutical Intermediates

A vast number of drugs and clinical candidates are synthesized using substituted phenylboronic acids as key building blocks.

| Drug | Therapeutic Area | Role of Phenylboronic Acid |

| Bortezomib (Velcade®) | Oncology (Multiple Myeloma) | The boronic acid moiety is the pharmacophore, inhibiting the proteasome. |

| Vaborbactam | Infectious Disease | A β-lactamase inhibitor that contains a cyclic boronic acid ester. |

| Tavaborole (Kerydin®) | Infectious Disease (Antifungal) | An oxaborole antifungal agent. |

| Atazanavir (Reyataz®) | Antiviral (HIV) | A key fragment is introduced via a Suzuki-Miyaura coupling with a substituted phenylboronic acid. |

| Rucaparib (Rubraca®) | Oncology (Ovarian Cancer) | A key biaryl bond is formed using a Suzuki-Miyaura coupling. |

Beyond Pharmaceuticals: Materials Science and Chemical Biology

The utility of substituted phenylboronic acids extends beyond drug discovery. They are employed in the synthesis of:

-

Organic Light-Emitting Diodes (OLEDs): For the construction of conjugated polymers and small molecules with tailored electronic properties.

-

Sensors: Phenylboronic acids can reversibly bind to diols, a property exploited in the development of glucose sensors.[1]

-

Bioconjugation: As linkers to attach molecules to proteins and other biomolecules.

Part 4: Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid

This protocol provides a representative example of a modern synthesis of a functionalized phenylboronic acid using a Grignard-based approach with careful control of reaction conditions to achieve a high yield. 4-Formylphenylboronic acid is a valuable building block in the synthesis of various pharmaceuticals.

Disclaimer: This protocol is intended for informational purposes only and should be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Objective: To synthesize 4-formylphenylboronic acid from 4-bromobenzaldehyde.

Reaction Scheme:

-

Protection of the Aldehyde: 4-Bromobenzaldehyde is first protected as an acetal to prevent its reaction with the Grignard reagent.

-

Grignard Formation and Borylation: The protected aryl bromide is converted to a Grignard reagent and then reacted with a trialkyl borate.

-

Deprotection and Hydrolysis: The acetal protecting group is removed, and the boronic ester is hydrolyzed to the final product.

Materials:

-

4-Bromobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Magnesium turnings

-

Iodine (one crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Step-by-Step Procedure:

Step 1: Acetal Protection of 4-Bromobenzaldehyde

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-bromo-1-(1,3-dioxolan-2-yl)benzene.

Step 2: Grignard Formation and Reaction with Triisopropyl Borate

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.1 equivalents) and a crystal of iodine to the flask.

-

Add a small amount of a solution of the protected aryl bromide from Step 1 in anhydrous THF to the dropping funnel and add it to the magnesium turnings to initiate the Grignard reaction (the disappearance of the iodine color and gentle reflux are indicative of initiation).

-

Once initiated, add the remaining solution of the protected aryl bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF to the cooled Grignard solution via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid until the solution is acidic.

-

Stir the mixture vigorously for 1-2 hours to effect both hydrolysis of the boronic ester and deprotection of the acetal.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford 4-formylphenylboronic acid as a white to off-white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: An Enduring Legacy and a Bright Future

The discovery of substituted phenylboronic acids and the subsequent development of their synthetic methodologies have had a transformative effect on chemical science. From their humble beginnings in the 19th century to their central role in modern drug discovery and materials science, these compounds have proven to be remarkably versatile and powerful tools. The ongoing innovation in synthetic methods, particularly in the realm of C-H activation, promises to further expand their accessibility and utility. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of substituted phenylboronic acids is not merely an academic exercise but a practical necessity for driving future innovation. The legacy of these unassuming molecules is a testament to the power of fundamental research to unlock solutions to some of our most pressing scientific challenges.

References

theoretical calculations for fluorinated phenylboronic acids

An In-depth Technical Guide: Theoretical Calculations for Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenylboronic acids has become a cornerstone of modern medicinal chemistry and materials science. This modification profoundly alters the physicochemical properties of the parent molecule, enhancing its acidity, modulating its reactivity, and improving its pharmacokinetic profile.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate fluorinated phenylboronic acids. As a senior application scientist, the goal is to bridge quantum chemical theory with practical application, offering field-proven insights into the causality behind computational choices. We will delve into the core principles of Density Functional Theory (DFT) calculations, the prediction of spectroscopic and electronic properties, and the critical application of pKa determination. This document is structured to serve as a self-validating system, grounding all mechanistic claims and protocols in authoritative sources and providing detailed, step-by-step workflows for researchers.

The Foundational Impact of Fluorination

The introduction of fluorine, the most electronegative element, into the phenyl ring of a boronic acid induces significant electronic perturbations that are leveraged in drug design.[1][2] Understanding these effects through a computational lens is the first step toward rational molecular design.

Modulating Acidity (pKa): The Key to Reactivity

Boronic acids function as Lewis acids, and their utility, particularly in biological contexts, is often dictated by their pKa.[3] Unsubstituted phenylboronic acid has a pKa of approximately 8.86, making it a relatively weak acid.[3] Fluorination drastically increases acidity (lowers the pKa), enhancing the boronic acid's ability to form stable boronate esters with diols, a crucial interaction for carbohydrate sensors and certain drug mechanisms.[4][5][6]

The effect is highly dependent on the fluorine's position:[3]

-

Ortho Position: Exhibits the strongest acidifying effect. This is attributed to a combination of the powerful inductive effect of the nearby fluorine and the potential formation of an intramolecular B-O-H···F hydrogen bond, which stabilizes the acid form.[3]

-

Meta Position: The acid-strengthening effect is primarily due to the inductive effect, as the resonance contribution is much weaker.[3]

-

Para Position: Shows the least influence on acidity. Here, the electron-withdrawing inductive effect is counteracted by the electron-donating resonance (mesomeric) effect of the fluorine atom.[3]

Theoretical calculations are indispensable for quantifying these substituent effects and predicting the pKa of novel derivatives before their synthesis.

Core Computational Methodologies: The DFT Workhorse